molecular formula C15H17NO2 B2762450 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone CAS No. 1798046-58-8

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone

Cat. No. B2762450
CAS RN: 1798046-58-8
M. Wt: 243.306
InChI Key: MKQNBKGQCWCPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain medication. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties. ABT-594 has been found to be effective in animal models of pain, and has shown promise in clinical trials as well.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved. This has been applied in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Asymmetric 1,3-Dipolar Cycloadditions

The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This process afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Monoamine Neurotransmitter Re-uptake Inhibitors

The compound has been found useful as monoamine neurotransmitter re-uptake inhibitors . This has potential applications in the treatment of various neurological and psychological disorders .

Drug Discovery

The 2-Azabicyclo[3.2.1]octane scaffold, which is similar to the 8-azabicyclo[3.2.1]octane scaffold, has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Challenging Scaffold Acquisition

Due to its unique structure, the compound can be a challenging scaffold to acquire . This presents opportunities for the development of novel synthetic methodologies .

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15(11-18-14-7-2-1-3-8-14)16-12-5-4-6-13(16)10-9-12/h1-5,7-8,12-13H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQNBKGQCWCPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone

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